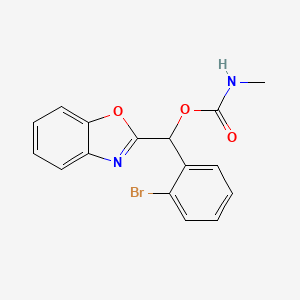![molecular formula C12H12N2S4 B14344356 4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole CAS No. 105771-29-7](/img/structure/B14344356.png)
4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole is a complex organic compound characterized by its unique tetrathiepino ring structure fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole typically involves multi-step organic reactions. One common method includes the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile in a one-pot four-component reaction . This method is regio- and chemoselective, leading to the formation of the desired tetrathiepino-pyrazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole: shares structural similarities with other tetrathiepino and pyrazole derivatives.
Pyrazolopyrimidines: These compounds also contain a pyrazole ring fused with another heterocyclic ring and exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific tetrathiepino ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
105771-29-7 |
|---|---|
Molecular Formula |
C12H12N2S4 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
4,4-dimethyl-7-phenyl-[1,2,3,5]tetrathiepino[7,6-c]pyrazole |
InChI |
InChI=1S/C12H12N2S4/c1-12(2)15-10-8-14(9-6-4-3-5-7-9)13-11(10)16-18-17-12/h3-8H,1-2H3 |
InChI Key |
UVMSMUIUNZAWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SC2=CN(N=C2SSS1)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)


![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)





![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)



![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
